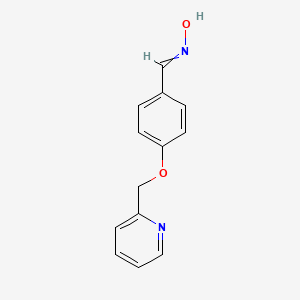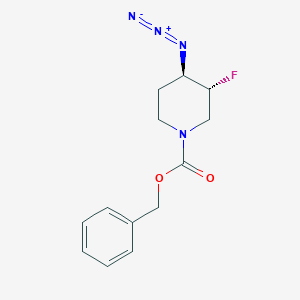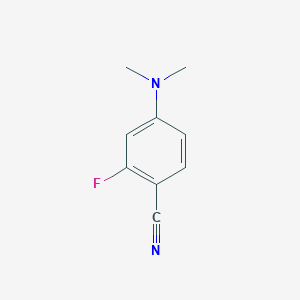
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Overview
Description
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.Scientific Research Applications
Chemical Structure and Molecular Interactions
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a compound with a six-membered ring structure, exhibiting a distorted half-chair configuration. Studies have highlighted its ability to form hydrogen bonds between the hydroxyl group and the protecting carbonyl group, contributing to its structural stability and reactivity. This characteristic is essential for its applications in chemical synthesis and drug development processes (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Chemical Transformations
The compound serves as a critical intermediate in the synthesis of various chemically and pharmacologically significant molecules. For instance, an innovative synthesis route for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involved a lipase-catalyzed regioselective lactamization, highlighting the compound's versatility in organic synthesis. This method leverages enzymatic catalysis, offering a greener alternative to traditional chemical synthesis by simplifying the process and enhancing the recyclability of the enzyme used (Aurell, Karlsson, Pontén, & Andersen, 2014).
Advanced Materials and Catalysis
Further research into this compound derivatives has led to the development of new materials and catalysts. For example, the synthesis and modification of tert-butyl ester derivatives have been explored for potential applications in advanced materials, demonstrating weak cytotoxic activity, which could be beneficial in specific biomedical applications (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Enantioselective Synthesis and Chiral Separation
The compound's utility is also evident in enantioselective synthesis, where it acts as a precursor for creating enantiomerically pure substances, crucial in the pharmaceutical industry for developing drugs with specific desired activities. The isolation and characterization of enantiomerically pure derivatives, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, have been achieved using chiral supercritical fluid chromatography, underscoring the compound's role in facilitating the production of chirally pure pharmaceuticals (Carry, Brohan, Perron, & Bardouillet, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJSFXUOECCLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1063734-19-9 | |
| Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)


![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)


